Enantioselective Preparation of 2-(Pyridin-3-yl)cyclopropanamine: A Comprehensive Technical Guide
Enantioselective Preparation of 2-(Pyridin-3-yl)cyclopropanamine: A Comprehensive Technical Guide
Introduction & Strategic Rationale
The chiral primary amine 2-(pyridin-3-yl)cyclopropanamine is a critical structural motif in the development of epigenetic therapeutics, most notably as a core pharmacophore for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors[1],[2]. As a heteroaryl analog of the classical monoamine oxidase (MAO) inhibitor tranylcypromine, the 3-pyridyl substitution enhances binding affinity within the LSD1 active site while modulating pharmacokinetic properties[3],[4].
Because LSD1 exhibits strict stereochemical discrimination, the biological activity resides almost exclusively in the (1R, 2S)- or (1S, 2R)-trans enantiomer, depending on the specific downstream appendage[1]. Consequently, the enantioselective preparation of this intermediate is a paramount challenge in medicinal chemistry.
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of chiral heteroaryl cyclopropylamines presents unique challenges. The basic pyridyl nitrogen can coordinate to transition metal catalysts, leading to catalyst poisoning or off-target reactivity. To circumvent this, the most robust and scalable strategy relies on a two-phase approach:
-
Asymmetric Cyclopropanation: A transition-metal-catalyzed[2+1] cycloaddition between 3-vinylpyridine and a diazoacetate to establish the cyclopropane core and set the absolute stereochemistry[1].
-
Stereoretentive Amination: A Curtius rearrangement that converts the resulting carboxylic acid to the primary amine with absolute retention of configuration at the chiral migrating center[1],[3].
Retrosynthetic pathway and forward synthesis logic for the chiral cyclopropanamine.
The Causality of Catalyst Selection
While Rhodium(II) carboxylates are standard for cyclopropanation, Copper(I)-bisoxazoline (Cu-BOX) complexes are vastly superior for pyridyl substrates. The bulky, rigid chiral pocket of the BOX ligand prevents the pyridyl nitrogen from effectively coordinating to the copper center, preserving catalytic turnover. Furthermore, the Cu(I) carbenoid intermediate exhibits high facial selectivity, driving the formation of the trans-diastereomer with high enantiomeric excess (ee).
Copper-catalyzed asymmetric cyclopropanation catalytic cycle.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics comparing the chemical asymmetric approach to alternative biocatalytic downstream resolutions[5],[6].
| Synthetic Approach | Catalyst / Enzyme | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (trans:cis) | Scalability |
| Asymmetric Cyclopropanation | Cu(I)-(S,S)-tBu-BOX | 65–75 | > 95% | > 90:10 | High (Multi-gram) |
| Enzymatic Resolution (Amine) | CAL-B (Lipase) | < 50 (Max) | > 98% | N/A (Requires trans SM) | Moderate |
| Biocatalytic Reductive Amination * | Engineered IRED (GSK_IR46) | 84 | > 99.7% | N/A | High (Industrial) |
*Note: Imine Reductases (IREDs) are typically used to couple the racemic primary amine to an aldehyde with dynamic kinetic resolution to form the secondary amine drug substance (e.g., GSK2879552), rather than to synthesize the primary amine itself[5],[6].
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Each step includes analytical checkpoints to ensure chemical causality and intermediate integrity before proceeding.
Protocol 1: Asymmetric Cyclopropanation of 3-Vinylpyridine
Objective: Establish the cyclopropane core and absolute stereochemistry.
-
Catalyst Preparation: In an oven-dried Schlenk flask under N₂, dissolve Cu(I) triflate toluene complex (0.05 eq) and (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) (0.06 eq) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature to ensure complete complexation (solution turns pale green/blue).
-
Substrate Addition: Add 3-vinylpyridine (1.0 eq) to the catalyst solution. Cool the mixture to 0 °C.
-
Carbene Generation: Dilute ethyl diazoacetate (EDA, 1.5 eq) in DCM. Add this solution strictly via syringe pump over 10 hours.
-
Causality Check: Slow addition maintains a low steady-state concentration of the diazo compound, preventing the Cu-carbenoid from reacting with unreacted EDA to form diethyl maleate/fumarate byproducts.
-
-
Workup: Filter the mixture through a short pad of silica gel to remove the copper catalyst. Concentrate under reduced pressure.
-
Validation Checkpoint:
-
TLC: Check against 3-vinylpyridine (UV active). The product should appear at R_f ~0.4 (3:1 Hexanes/EtOAc).
-
¹H NMR (CDCl₃): Confirm the trans configuration by the coupling constants of the cyclopropyl ring protons (typically J = 4.0–5.5 Hz for trans, compared to J = 8.0–9.0 Hz for cis).
-
Protocol 2: Saponification and Curtius Rearrangement
Objective: Convert the ester to a Boc-protected amine with absolute retention of stereochemistry[1].
-
Hydrolysis: Dissolve the ethyl cyclopropanecarboxylate from Protocol 1 in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 12 hours. Acidify to pH 4 using 1M HCl and extract with EtOAc to isolate the carboxylic acid.
-
Acyl Azide Formation: Dissolve the chiral acid in anhydrous toluene. Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq). Stir at room temperature for 2 hours.
-
Validation Checkpoint (IR): Take a reaction aliquot. IR spectroscopy must show a strong, sharp azide stretch at ~2140 cm⁻¹.
-
-
Rearrangement & Trapping: Add tert-butanol (5.0 eq) to the toluene solution. Heat the mixture to 90 °C for 8 hours.
-
Causality Check: Heating induces the extrusion of N₂ gas. The concerted 1,2-alkyl shift to the electron-deficient nitrogen forms an isocyanate intermediate. Because the migrating C-C bond never fully detaches, the ee established in Protocol 1 is perfectly retained. The isocyanate is immediately trapped by t-BuOH.
-
-
Validation Checkpoint:
-
IR: The azide peak at 2140 cm⁻¹ must completely disappear, replaced by a carbamate C=O stretch at ~1700 cm⁻¹.
-
Protocol 3: Deprotection to the Target Amine
Objective: Remove the Boc group to yield the stable dihydrochloride salt.
-
Deprotection: Dissolve the Boc-protected amine in anhydrous 1,4-dioxane. Cool to 0 °C and slowly add a solution of 4M HCl in dioxane (10.0 eq).
-
Precipitation: Stir at room temperature for 4 hours. The product will precipitate out of the solution as a white solid (dihydrochloride salt).
-
Causality Check: Using anhydrous HCl prevents hydrolytic side reactions and drives the equilibrium forward by precipitating the insoluble salt, simplifying purification (no chromatography required).
-
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
-
Final Validation:
-
¹H NMR (D₂O): Ensure the disappearance of the massive 9H singlet at ~1.4 ppm (Boc group).
-
Chiral HPLC: Run against a racemic standard using a chiral stationary phase (e.g., Chiralcel OD-H) to confirm ee > 95%.
-
References
-
Benelkebir, H., Hodgkinson, C., Duriez, P. J., Hayden, A. L., Bulleid, R. A., Crabb, S. J., Packham, G., & Ganesan, A. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3709-3716. URL: [Link]
-
Schober, M., MacDermaid, C. M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis. URL:[Link]
-
Ooi, et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. URL:[Link]
-
ACS Chemical Biology. (2014). A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. URL:[Link]
-
Current Topics in Medicinal Chemistry. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. URL:[Link]
Sources
- 1. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
